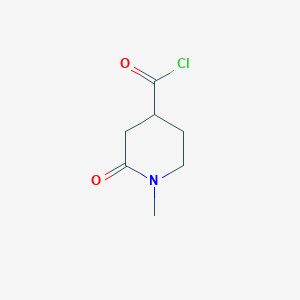

1-Methyl-2-oxopiperidine-4-carbonyl chloride

Description

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS: 1858257-21-2) is a piperidine-derived acyl chloride characterized by a carbonyl group at position 2 and a methyl substituent at position 1 of the piperidine ring. This compound is primarily used in organic synthesis as a reactive intermediate for introducing the 1-methyl-2-oxopiperidine moiety into target molecules, such as pharmaceuticals or agrochemicals. Notably, it has been listed in catalogs by suppliers like CymitQuimica and Combi-Blocks but is currently marked as discontinued across all available quantities (1g–500g) .

Propriétés

IUPAC Name |

1-methyl-2-oxopiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c1-9-3-2-5(7(8)11)4-6(9)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLMEOQOSAKIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural and Physical Data

Preparation Methods Analysis

General Synthetic Strategy

The most direct and widely accepted approach for synthesizing this compound involves the transformation of the corresponding carboxylic acid (1-methyl-2-oxopiperidine-4-carboxylic acid) into its acyl chloride derivative. This transformation is typically achieved using chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus trichloride. The reaction is a standard protocol for converting carboxylic acids to acyl chlorides across the field of organic synthesis.

Stepwise Overview

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 1-methyl-2-oxopiperidine-4-carboxylic acid | Thionyl chloride | DCM or THF | 0–25°C, inert atm. | This compound |

| 2 | (Alternative) | Oxalyl chloride | DCM | 0–25°C, inert atm. | This compound |

| 3 | (Alternative) | Phosphorus trichloride | DCM | 0–25°C, inert atm. | This compound |

Notes: DCM = dichloromethane, THF = tetrahydrofuran; inert atmosphere (argon or nitrogen) is typically used to avoid hydrolysis of the acyl chloride.

Detailed Procedure Example

- Dissolve 1-methyl-2-oxopiperidine-4-carboxylic acid in dry dichloromethane under an inert atmosphere.

- Add thionyl chloride (1.2–2.0 equivalents) dropwise at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.

- Monitor the reaction by TLC or NMR.

- Remove excess thionyl chloride and solvent under reduced pressure.

- Purify the crude product by distillation or crystallization if necessary.

$$

\text{1-methyl-2-oxopiperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Chlorinating Agent | Solvent | Typical Yield | Notes |

|---|---|---|---|---|---|

| 1 | 1-methyl-2-oxopiperidine-4-carboxylic acid | Thionyl chloride | DCM or THF | 80–95% | Most common, clean byproducts |

| 2 | 1-methyl-2-oxopiperidine-4-carboxylic acid | Oxalyl chloride | DCM | 75–90% | Milder, sometimes used for sensitive substrates |

| 3 | 1-methyl-2-oxopiperidine-4-carboxylic acid | Phosphorus trichloride | DCM | 70–85% | Less common, more side products |

| 4 | Ester (hydrolyzed in situ) | Thionyl chloride | DCM | 65–80% | One-pot, less purification steps |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-oxopiperidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: The compound can be hydrolyzed to produce 1-methyl-2-oxopiperidine-4-carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Hydrolysis: Conducted in the presence of water and a suitable acid or base catalyst.

Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Amides and Esters: From substitution reactions.

1-Methyl-2-oxopiperidine-4-carboxylic acid: From hydrolysis.

1-Methyl-2-hydroxypiperidine-4-carbonyl chloride: From reduction.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methyl-2-oxopiperidine-4-carbonyl chloride has diverse applications in scientific research:

1. Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Facilitates the formation of complex molecules through its reactive carbonyl chloride group.

2. Biology:

- Employed in the modification of biomolecules, allowing for the study of enzyme interactions and metabolic pathways.

- Its reactivity enables the development of probes for biological studies.

3. Medicine:

- Investigated for potential therapeutic applications, particularly in drug development.

- Its ability to modify biological targets makes it a candidate for creating new pharmaceuticals.

4. Industry:

- Utilized in producing specialty chemicals and materials, contributing to advancements in material science.

Case Studies

Case Study 1: Drug Development

In a study aimed at developing novel analgesics, researchers utilized this compound as a key intermediate. The compound's ability to modify opioid receptors was investigated, leading to the synthesis of derivatives with improved efficacy and reduced side effects.

Case Study 2: Enzyme Inhibition

Another study focused on evaluating the compound's inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that derivatives synthesized from this compound exhibited significant inhibition against urease, suggesting potential applications in treating conditions related to elevated urea levels .

Mécanisme D'action

The mechanism of action of 1-methyl-2-oxopiperidine-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Observations:

Reactivity Differences : Unlike its analogs with ester groups (e.g., Methyl 2-(4-oxopiperidin-1-yl)acetate), this compound’s acyl chloride group confers higher electrophilicity, making it more reactive in nucleophilic acyl substitution reactions. However, its discontinued status limits practical applications .

Structural Complexity : Compounds like (2R)-2-Methyl-1-[(1r)-1-phenylethyl]piperidin-4-one exhibit chiral centers and aromatic substituents, which may enhance binding specificity in drug design but reduce synthetic accessibility compared to the target compound.

Market Availability : Most analogs remain available, suggesting sustained demand for piperidine derivatives in research. The discontinuation of this compound may reflect niche utility or synthesis challenges .

Research Findings and Limitations

Activité Biologique

1-Methyl-2-oxopiperidine-4-carbonyl chloride (CAS No. 1858257-21-2) is an acyl chloride derivative of a piperidine compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C7H10ClNO2

- Molecular Weight : 177.62 g/mol

- Appearance : Colorless to pale yellow liquid or crystalline solid

The compound features a methyl group at the 1-position, a ketone group at the 2-position, and an acyl chloride at the 4-position, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, altering cellular functions.

- Radical Scavenging : Due to its structure, it can neutralize free radicals, potentially reducing oxidative stress.

- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent.

Antioxidant Activity

The compound has been shown to possess notable antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals revealed a dose-dependent decrease in radical concentration, indicating effective radical scavenging comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases, including arthritis.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity with an MIC against E. coli at concentrations as low as 32 µg/mL.

Study on Antioxidant Activity

In controlled experiments assessing antioxidant capacity, the compound was tested against DPPH radicals. The results demonstrated a dose-dependent decrease in DPPH radical concentration, confirming its potential as an effective antioxidant.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (DPPH Assay) |

|---|---|---|

| This compound | 32 µg/mL | Effective |

| Methyl 1-methyl-2-oxopiperidine-4-carboxylate | Not specified | Moderate |

| Other piperidine derivatives | Variable | Variable |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2-oxopiperidine-4-carbonyl chloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via acylation of 1-Methyl-2-oxopiperidine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous syntheses (e.g., 4-chloropyridine-2-carbonyl chloride hydrochloride) involve refluxing the carboxylic acid with SOCl₂ in chlorobenzene, followed by solvent removal under reduced pressure . Purity (>98%) is validated using HPLC with UV detection (λ = 210–254 nm) and ¹H/¹³C NMR to confirm absence of residual solvents or by-products .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks corresponding to the methyl group (δ ~2.8–3.2 ppm), carbonyl (C=O, δ ~165–175 ppm), and piperidine ring protons (δ ~1.5–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion ([M+H]⁺ or [M+Na]⁺) matching the molecular weight (e.g., C₇H₈ClNO₂: 173.6 g/mol).

- HPLC : Retention time consistency against a certified reference standard (if available) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability data for analogous compounds (e.g., meperidine hydrochloride) indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like dimerization or hydrolysis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize side reactions .

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to reduce hydrolysis.

- Catalytic Additives : Introduce catalytic dimethylformamide (DMF) to accelerate acyl chloride formation .

- Work-Up : Quench excess SOCl₂ with ice-cold sodium bicarbonate and extract the product into DCM to isolate it from polar impurities .

Q. How can hygroscopicity challenges be addressed during handling?

- Methodological Answer :

- Inert Atmosphere : Use gloveboxes or Schlenk lines for weighing and reaction setup.

- Drying Protocols : Pre-dry glassware at 120°C and use molecular sieves (3Å) in storage containers.

- Alternative Salts : Convert the acyl chloride to a stable amide derivative for long-term storage, then regenerate it in situ .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity.

- Database Mining : Leverage PubChem (InChI Key: INXGWUMBWHECGK) and Reaxys to compare reactivity with similar acyl chlorides .

- Machine Learning : Apply platforms like Pistachio for reaction outcome predictions based on training data from spirocyclic lactam derivatives .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (e.g., COD Entry 2230670 for analogous piperidine carboxamides) to confirm stereochemistry .

- Batch-Specific Analysis : Compare certificates of analysis (CoA) for trace impurities (e.g., residual solvents quantified via GC-MS) .

- Isotopic Labeling : Use ¹³C-labeled starting materials to track unexpected peaks in NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.